molecular formula C20H24N4O4S B2581947 N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 946357-03-5

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2581947
CAS No.: 946357-03-5
M. Wt: 416.5
InChI Key: QHTRGZUKMBCCAJ-UHFFFAOYSA-N
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Description

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic chemical compound designed for research and development purposes. This molecule features a cyclopenta[d]pyrimidine core, a privileged structure in medicinal chemistry often associated with kinase inhibition , linked to a piperidine-4-carboxamide moiety via a sulfonamide connector. The specific research applications and mechanism of action for this compound are yet to be fully characterized and published. Based on its structural motifs, it may be of interest in early-stage pharmacological probe development, particularly in screening assays targeting purine-binding enzymes like protein kinases or other ATP-binding sites. Researchers can utilize this compound as a building block or intermediate in organic synthesis or as a reference standard in analytical studies. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own experiments to determine the compound's suitability for specific applications.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-28-15-5-7-16(8-6-15)29(26,27)24-11-9-14(10-12-24)20(25)23-19-17-3-2-4-18(17)21-13-22-19/h5-8,13-14H,2-4,9-12H2,1H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTRGZUKMBCCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperidine ring and the methoxybenzenesulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. Reaction conditions may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Chemical Reactions Analysis

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Cyclopenta[d]pyrimidine 4-Methoxybenzenesulfonyl, piperidine-4-carboxamide ~434.5 Sulfonyl group enhances polarity; methoxy aryl modulates lipophilicity
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl, 4-sulfamoylphenyl, dimethylcarboxamide 428.18 Sulfamoyl group for hydrogen bonding; cyclopentyl increases steric bulk
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide Pyrrolo[2,3-d]pyrimidine Trifluoromethoxybenzyl, amino group 435.18 Trifluoromethoxy improves metabolic stability; amino group enables salt formation
2-({1-[3-(Dimethylamino)propyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide Cyclopenta[d]pyrimidine 4-Ethoxyphenyl, sulfanyl, dimethylaminopropyl 430.56 Sulfanyl linkage reduces polarity; ethoxy increases lipophilicity

Core Scaffold Differences

  • Cyclopenta[d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound and the analog in share the cyclopenta[d]pyrimidine core, which imposes greater conformational rigidity compared to the pyrrolo[2,3-d]pyrimidine in and . The pyrrolo-pyrimidine system, with a five-membered pyrrole fused to pyrimidine, may exhibit enhanced π-stacking interactions due to planarity, while the cyclopenta core’s non-planar structure could influence binding pocket compatibility .

Substituent Effects

  • Sulfonyl vs. Sulfamoyl/Sulfanyl Groups: The target compound’s 4-methoxybenzenesulfonyl group (electron-withdrawing) contrasts with the sulfamoyl group in (hydrogen-bond donor/acceptor) and the sulfanyl group in (less polar, more lipophilic). These differences impact solubility and target engagement; sulfonyl groups often improve aqueous solubility but may reduce membrane permeability .
  • Aryl Modifications: The 4-methoxy (target) and 4-ethoxy () groups on the benzene ring affect lipophilicity (logP), with ethoxy being more lipophilic.

Biological Activity

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopenta[d]pyrimidine core linked to a piperidine ring and a benzenesulfonyl moiety. The presence of these structural elements contributes to its diverse biological activities.

  • Molecular Formula: C17H20N4O4S
  • IUPAC Name: this compound

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE can lead to increased levels of acetylcholine, affecting neurotransmission and potentially treating conditions like Alzheimer's disease .
  • Antibacterial Activity: Preliminary studies indicate that derivatives of piperidine and sulfonamide exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential: Similar compounds have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis.

Table 1: Biological Activity Overview

Activity TypeTarget/PathwayEffectivenessReference
Enzyme InhibitionAcetylcholinesteraseModerate (IC50 ~ 2 µM)
AntibacterialSalmonella typhiModerate to Strong
AnticancerCell ProliferationUnder Investigation

Case Studies

  • Anticholinesterase Activity: A study evaluated several derivatives with similar structures and found that they exhibited strong inhibition against AChE, with IC50 values significantly lower than control substances. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Antibacterial Screening: Compounds structurally related to this compound were tested against various bacterial strains. Results indicated a range of effectiveness, highlighting the potential for developing new antibiotics based on this scaffold .
  • In Vivo Studies: Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary in vitro findings suggest it could lead to new treatments for infections and neurodegenerative disorders .

Q & A

Q. Q1. What are the key synthetic routes for preparing N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide, and how are intermediates monitored for purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

Piperidine Core Formation : Start with piperidine-4-carboxylic acid derivatives. Protect the amine group using tert-butyloxycarbonyl (Boc) to avoid side reactions during sulfonylation .

Sulfonylation : React the Boc-protected piperidine with 4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Cyclopenta[d]pyrimidine Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopenta[d]pyrimidinyl moiety to the piperidine nitrogen. Optimize temperature (80–100°C) and solvent (toluene/ethanol) for yield .

Deprotection and Finalization : Remove Boc groups using HCl/dioxane, followed by carboxamide formation via coupling with activated carboxylic acids (e.g., EDC/HOBt).

Q. Purity Monitoring :

  • Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization .
  • NMR and LC-MS : Confirm intermediate structures and purity (>95%) before proceeding to the next step .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

1H/13C NMR : Identify protons and carbons in the cyclopenta[d]pyrimidine (δ 7.5–8.5 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for CH2 groups) moieties. The 4-methoxybenzenesulfonyl group shows a singlet at δ 3.8 ppm for the methoxy group .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

FT-IR : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and carboxamide C=O (1650–1680 cm⁻¹) .

Advanced Questions: Biological Activity and Optimization

Q. Q3. How can researchers design assays to evaluate the target engagement of this compound in kinase inhibition studies?

Methodological Answer:

Kinase Selectivity Profiling :

  • Use ATP-competitive binding assays with recombinant kinases (e.g., Akt, PKA) to measure IC50 values. Compare inhibition potency against off-target kinases to assess selectivity .
  • Cellular Assays : Treat cancer cell lines (e.g., PC-3 prostate cancer) and quantify downstream biomarkers (e.g., phosphorylated Akt substrates via Western blot) .

Structural Optimization :

  • Introduce lipophilic substituents (e.g., benzyl groups) to enhance binding affinity. Replace metabolically labile groups (e.g., 4-aminopiperidine) with carboxamides to improve stability .

Q. Table 1: Key Modifications for Improved Bioavailability

ModificationEffect on PKB InhibitionOral BioavailabilityReference
4-BenzylpiperidineIC50 = 12 nMLow (rapid clearance)
4-Carboxamide DerivativeIC50 = 8 nMHigh (75% in mice)

Q. Q4. What strategies address metabolic instability observed in preclinical studies of this compound?

Methodological Answer:

Metabolite Identification : Use LC-MS/MS to identify major metabolites from liver microsome incubations. Common issues include oxidation of the cyclopenta[d]pyrimidine ring .

Structural Hardening :

  • Replace labile hydrogens with deuterium (deuterated analogs) to slow CYP450-mediated oxidation.
  • Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce metabolic susceptibility .

Formulation Optimization : Use lipid-based nanoparticles to enhance solubility and reduce first-pass metabolism .

Advanced Questions: Computational and Structural Analysis

Q. Q5. How can molecular docking studies guide the design of analogs with improved target binding?

Methodological Answer:

Protein Preparation : Retrieve Akt1 structure (PDB: 3O96). Remove water molecules and add polar hydrogens using software like AutoDock Tools.

Ligand Docking :

  • Perform flexible docking to account for piperidine ring conformational changes. Prioritize poses with hydrogen bonds to key residues (e.g., Glu234, Thr211) .

Free Energy Calculations : Use MM-GBSA to predict binding affinities of analogs. Validate with experimental IC50 values .

Q. Q6. What role does the 4-methoxybenzenesulfonyl group play in the compound’s pharmacokinetic profile?

Methodological Answer:

  • Solubility : The sulfonyl group enhances water solubility via polar interactions, critical for oral absorption.
  • Protein Binding : The 4-methoxy group reduces plasma protein binding, increasing free drug concentration. Quantify using equilibrium dialysis .

Data Contradiction Analysis

Q. Q7. How should researchers resolve discrepancies in reported IC50 values across studies?

Methodological Answer:

Standardize Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) .

Control for Batch Variability : Compare purity (>98%) and stereochemistry (e.g., chiral HPLC) of test compounds .

Statistical Validation : Use ANOVA to assess significance of differences between datasets .

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